molecular formula C22H13BrFNO2 B340382 4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate

4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate

Cat. No.: B340382
M. Wt: 422.2 g/mol
InChI Key: BRUPERDKPQNJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorophenyl group and a bromophenyl group attached to a quinoline core, with a carboxylate functional group at the fourth position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated quinoline derivatives .

Scientific Research Applications

4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H13BrFNO2

Molecular Weight

422.2 g/mol

IUPAC Name

(4-fluorophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H13BrFNO2/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)25-21)22(26)27-17-11-9-16(24)10-12-17/h1-13H

InChI Key

BRUPERDKPQNJTJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)F

Origin of Product

United States

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